molecular formula C16H24N2O2 B3016612 Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2418596-11-7

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3016612
CAS No.: 2418596-11-7
M. Wt: 276.38
InChI Key: ZPMJKOVYAJVEGQ-BXUZGUMPSA-N
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Description

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

Tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate is utilized in the synthesis of chiral molecules and as a chiral auxiliary. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine and used as chiral auxiliaries in dipeptide synthesis, showcasing its application in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Catalysis in Multicomponent Reactions

In catalytic processes, tert-butylamine plays a pivotal role, as seen in the palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols. This reaction leads to the synthesis of polysubstituted aminopyrroles and bicyclic analogues, demonstrating the compound's utility in complex organic synthesis (Qiu, Wang, & Zhu, 2017).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used in the asymmetric synthesis of a wide range of amines, showcasing the importance of tert-butyl derivatives in synthesizing enantioenriched amines, amino acids, and other key biological molecules (Ellman, Owens, & Tang, 2002).

Kinetic Resolution and Chiral Building Blocks

The molecule serves as a chiral building block in kinetic resolution processes, as seen in the stereoselective alkylation of α-bromo amides with malonic ester enolates, further highlighting its utility in producing chiral molecules with high enantioselectivity (Kubo, Kubota, Takahashi, & Nunami, 1997).

NMR Tagging and Ligand Binding Studies

O-tert-Butyltyrosine is used as an NMR tag in high-molecular-weight systems, demonstrating the role of tert-butyl groups in facilitating the study of protein structures and ligand binding affinities through NMR spectroscopy, even in large biomolecules (Chen et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(4-aminophenyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-18(15(19)20-16(2,3)4)10-14(11)12-5-7-13(17)8-6-12/h5-8,11,14H,9-10,17H2,1-4H3/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJKOVYAJVEGQ-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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